Adoprazine
Overview
Description
Adoprazine (also known as SLV313) is a full 5-HT1A receptor agonist and a full D2 and D3 receptor antagonist . It has the characteristics of atypical antipsychotics . It is used for research purposes only .
Molecular Structure Analysis
Adoprazine’s molecular formula is C24H24FN3O2 . The exact mass is 405.19 and the molecular weight is 405.473 . High-quality images of its 3D molecular structure are available .
Scientific Research Applications
1. Psychopharmacology Research Adoprazine (m-Chlorophenylpiperazine or mCPP) has been extensively utilized in psychopharmacology research as a probe of serotonin function. This is primarily due to its ability to bind to serotonin receptors. Research indicates that mCPP can significantly increase symptoms of anxiety and plasma concentrations of various hormones in humans, suggesting its utility in studying the psychological and hormonal effects linked to serotonin neurotransmission (Silverstone et al., 1994).
2. Neurodegenerative Disorder Studies Adoprazine analogues, such as Aripiprazole, have been explored in the context of Alzheimer's Disease (AD) and other neurodegenerative disorders. Research has shown that certain phenylpiperazine antipsychotic drugs can modulate the expression of genes altered in COVID-19 patients, indicating their potential in treating neuroinflammation-related disorders. This suggests that adoprazine and its analogues might play a role in understanding and potentially treating conditions like AD (Crespo-Facorro et al., 2021).
3. Molecular Mechanism Exploration The molecular mechanisms of adoprazine's analogues have been a subject of interest in scientific research. Studies have focused on understanding the hydrolysis process of compounds like dexrazoxane (an analogue of adoprazine) to better comprehend their cardioprotective effects. This includes the investigation of how these compounds interact with metal ions and potentially reduce oxidative stress in cardiac muscle, providing insights into their molecular activities (Hasinoff Bb, 1998).
4. Herbicide Impact Studies While not directly related to adoprazine, studies have explored the effects of compounds structurally similar to adoprazine, such as atrazine, on environmental and biological systems. These studies offer insights into the broader implications of chemical compounds related to adoprazine in various ecological contexts, contributing to the understanding of the environmental and health impacts of chemically related substances (Liu et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23/h1-7,14-16H,8-13,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVSEUFHPNITEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CN=C2)C3=CC=C(C=C3)F)C4=C5C(=CC=C4)OCCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944914 | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adoprazine | |
CAS RN |
222551-17-9 | |
Record name | Adoprazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222551179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADOPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SNB18Q89D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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